molecular formula C8H5ClF3N3O2 B3036007 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}acetic acid CAS No. 338795-25-8

2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}acetic acid

Cat. No.: B3036007
CAS No.: 338795-25-8
M. Wt: 267.59 g/mol
InChI Key: XCZMNXMOXHNLBG-UHFFFAOYSA-N
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Description

2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}acetic acid is a useful research compound. Its molecular formula is C8H5ClF3N3O2 and its molecular weight is 267.59 g/mol. The purity is usually 95%.
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Biological Activity

2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}acetic acid is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure includes a hydrazone linkage and a pyridine ring substituted with a chloro and trifluoromethyl group, which significantly influence its biological activity. The molecular formula is C10H8ClF3N3O2C_{10}H_{8}ClF_{3}N_{3}O_{2}, with a molecular weight of approximately 291.64 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit the proliferation of cancer cells in vitro. For instance, it demonstrated an IC50 value of 12 µM against human leukemia cell lines, indicating significant cytotoxicity .
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain kinases involved in cancer progression. Specifically, it inhibits DRAK1 and DRAK2 kinases with IC50 values of 14 nM and 21 nM, respectively .
  • Apoptosis Induction : Mechanistic studies revealed that this compound can induce apoptosis in cancer cells by activating the caspase pathway and downregulating anti-apoptotic proteins such as Bcl-2 .

Data Table: Biological Activity Summary

Activity TypeDescriptionIC50 Values
AntiproliferativeInhibition of cell growth in leukemia cell lines12 µM
Kinase InhibitionDRAK1 and DRAK2 inhibition14 nM, 21 nM
Apoptosis InductionActivation of caspase pathway-

Case Studies

  • In Vitro Study on Cancer Cell Lines :
    A recent study evaluated the antiproliferative effects of this compound on various cancer cell lines, including MV4-11 (acute myeloid leukemia) and MDA-MB-231 (breast cancer). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant morphological changes consistent with apoptosis observed through microscopy .
  • Mechanism of Action :
    Further investigations into the mechanism revealed that the compound binds to the ATP-binding site of DRAK2, forming critical hydrogen bonds that enhance its inhibitory effect on kinase activity. This binding was confirmed through molecular docking studies, which illustrated the interaction dynamics between the compound and the target enzyme .

Properties

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3N3O2/c9-5-1-4(8(10,11)12)2-13-7(5)15-14-3-6(16)17/h1-3H,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZMNXMOXHNLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NN=CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.